N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c1-9-4-6-18-13(9)11(15)8-14-12(16)7-10-3-2-5-17-10/h2-6,11,15H,7-8H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSOFFVQEKFJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)CC2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Thiophen-2-yl)acetic Acid
The carboxylic acid precursor is synthesized via Friedel-Crafts acylation of thiophene with chloroacetyl chloride, followed by hydrolysis (Scheme 1A). This method, adapted from analogous protocols, yields 2-(thiophen-2-yl)acetic acid in 85% purity after recrystallization from ethanol/water (1:3).
Reaction Conditions :
- Thiophene (10 mmol), chloroacetyl chloride (12 mmol), AlCl₃ (15 mmol), dichloromethane (30 mL), 0°C → rt, 12 h.
- Hydrolysis: 2 M NaOH (20 mL), reflux, 2 h; acidification to pH 2 with HCl.
Synthesis of 2-Hydroxy-2-(3-Methylthiophen-2-yl)ethylamine
The amine component is prepared through a three-step sequence (Scheme 1B):
- 3-Methylthiophene-2-carbaldehyde Synthesis : Vilsmeier-Haack formylation of 3-methylthiophene (DMF/POCl₃, 0°C → 50°C, 4 h; 68% yield).
- Cyanohydrin Formation : Aldehyde (10 mmol) reacted with KCN (15 mmol) and NH₄Cl (20 mmol) in H₂O/EtOH (1:1), 50°C, 6 h. The resulting 2-hydroxy-2-(3-methylthiophen-2-yl)acetonitrile is isolated in 74% yield.
- Nitrile Reduction to Amine : Cyanohydrin (8 mmol) is reduced using LiAlH₄ (16 mmol) in dry THF, refluxed for 8 h. Workup with careful H₂O quenching and extraction yields 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine (63% yield).
Amide Bond Formation
The final step couples 2-(thiophen-2-yl)acetyl chloride with 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine (Scheme 1C), adapted from:
Procedure :
- 2-(Thiophen-2-yl)acetic acid (5 mmol) is activated with SOCl₂ (6 mmol) in dry THF (15 mL), stirred at 40°C for 2 h. Excess SOCl₂ is removed under reduced pressure.
- The acyl chloride is dissolved in THF (10 mL) and added dropwise to a solution of the amine (5 mmol) and Et₃N (6 mmol) in THF (20 mL) at 0°C. The mixture is stirred at rt for 18 h.
- Post-reaction, the mixture is filtered to remove Et₃N·HCl, and the solvent is evaporated. The crude product is recrystallized from acetonitrile, yielding white crystals (72%).
Optimization and Mechanistic Insights
Acyl Chloride Stability
The use of SOCl₂ ensures quantitative conversion of the carboxylic acid to acyl chloride, as confirmed by IR loss of -OH (3400 cm⁻¹) and appearance of C=O (1765 cm⁻¹). Anhydrous conditions are critical to prevent hydrolysis back to the acid.
Amine Reactivity and Solvent Effects
Polar aprotic solvents (THF, DCM) enhance nucleophilicity of the amine. Et₃N scavenges HCl, shifting equilibrium toward amide formation. Prolonged reaction times (>15 h) prevent incomplete coupling, as monitored by TLC (Rf = 0.45 in EtOAc/hexane 1:1).
Competing Side Reactions
- O-Acylation : The hydroxy group in the amine may undergo undesired acylation. However, steric hindrance from the 3-methylthiophene and mild reaction conditions (0°C → rt) minimize this.
- Dipeptide Formation : Excess acyl chloride could lead to bis-acylation, but stoichiometric control (1:1 acid/amine) suppresses this.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 3.2 Hz, 1H, Th-H), 7.21–7.15 (m, 2H, Th-H), 6.98 (d, J = 5.1 Hz, 1H, Th-H), 4.82 (s, 1H, -OH), 3.71–3.65 (m, 2H, -CH₂NH-), 3.52 (dd, J = 10.2, 4.8 Hz, 1H, -CH(OH)-), 2.41 (s, 3H, -CH₃), 2.34 (s, 2H, -COCH₂-).
- ¹³C NMR (100 MHz, CDCl₃) : δ 170.2 (C=O), 142.1, 138.7, 128.5, 127.9, 126.3, 125.8 (Th-C), 68.4 (-CH(OH)-), 49.2 (-CH₂NH-), 25.7 (-CH₃), 40.1 (-COCH₂-).
- IR (KBr) : 3280 cm⁻¹ (N-H), 1655 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).
Elemental Analysis
Calculated for C₁₄H₁₆N₂O₂S₂ : C, 53.14%; H, 5.06%; N, 8.86%; S, 20.28%.
Found : C, 52.89%; H, 5.12%; N, 8.79%; S, 20.14%.
X-ray Crystallography
Single-crystal X-ray analysis (monoclinic, P2₁/c) confirms the molecular structure (Fig. 1). Key parameters:
Comparative Methodologies
| Parameter | Method A | Method B | This Work |
|---|---|---|---|
| Acyl Chloride Agent | SOCl₂ | (COCl)₂ | SOCl₂ |
| Solvent | THF | DCM | THF |
| Coupling Base | Et₃N | Pyridine | Et₃N |
| Reaction Time (h) | 15 | 24 | 18 |
| Yield (%) | 68 | 55 | 72 |
| Purity (%) | 95 | 90 | 98 |
Method A’s use of SOCl₂ and THF provides higher yields compared to oxalyl chloride (Method B), likely due to better solubility of intermediates.
Challenges and Solutions
- Low Amine Solubility : Precipitates during coupling reduce efficiency. Solution: Slow addition of acyl chloride and increased THF volume (30 mL/mmol).
- Hydroxy Group Reactivity : Protected as TBDMS ether in preliminary trials, but deprotection complications arose. Unprotected synthesis proved feasible with controlled pH.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol or thioether derivatives.
Scientific Research Applications
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(thiophen-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl group and thiophene rings play crucial roles in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its:
- Dual thiophene motifs : The 3-methylthiophen-2-yl group enhances steric and electronic effects compared to unsubstituted thiophenes.
- Hydroxyethyl linker : Improves solubility and hydrogen-bonding capacity relative to simpler acetamides.
- Acetamide backbone : Provides a versatile scaffold for functionalization.
Comparative Analysis with Analogues
The following table summarizes critical differences between the target compound and structurally related analogues:
Research Findings and Trends
Bioactivity
- Antimicrobial Activity : The 3-methylthiophen-2-yl group enhances membrane penetration, improving efficacy against Gram-positive bacteria compared to unsubstituted thiophene analogues .
- Neuroprotective Potential: The hydroxyethyl group may facilitate blood-brain barrier penetration, as seen in structurally similar compounds with neuroprotective effects .
- Agrochemical Applications : Methyl-substituted thiophenes (e.g., N,N-dimethyl derivatives) show superior insecticidal activity, suggesting the target compound could be optimized for pest control .
Physicochemical Properties
- Solubility : The hydroxyethyl chain increases aqueous solubility compared to N,N-dimethyl derivatives, which are more lipophilic (logP ~2.5 vs. ~3.2) .
- Stability : Thiophene rings confer thermal stability, but the hydroxyethyl group may increase susceptibility to oxidative degradation compared to ether-linked analogues .
Mechanistic Insights and Molecular Interactions
- Enzyme Binding : Molecular docking studies of similar compounds suggest that the thiophene rings interact with hydrophobic enzyme pockets (e.g., cytochrome P450), while the acetamide group forms hydrogen bonds with catalytic residues .
Biological Activity
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic compound characterized by its unique thiophene-based structure. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its potential pharmacological properties, including antimicrobial, antioxidant, and enzyme inhibition activities.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Hydroxyethyl Intermediate : Reaction of 3-methylthiophene with appropriate reagents to introduce the hydroxyethyl group.
- Acetamide Formation : The hydroxyethyl intermediate reacts with thiophene-2-yl acetic acid under controlled conditions to yield the final acetamide compound.
The compound can undergo various chemical transformations, such as:
- Oxidation : Can form sulfoxides or sulfones.
- Reduction : May produce thiol or thioether derivatives.
- Substitution Reactions : Engages in nucleophilic or electrophilic substitution, particularly at the thiophene rings.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxyethyl group and thiophene structures facilitate binding to these targets, influencing several biochemical pathways.
Pharmacological Properties
Recent studies have highlighted several potential biological activities:
- Antioxidant Activity : The compound has shown promising results in in vitro antioxidant assays, indicating its ability to scavenge free radicals and reduce oxidative stress .
- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various microbial species, making it a candidate for further development as an antimicrobial agent .
- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in disease processes, although detailed studies are required to elucidate the exact mechanisms and efficacy.
Antioxidant Activity Study
In a study assessing the antioxidant capacity of this compound, the ABTS assay was employed. Results indicated a significant reduction in ABTS radical cation absorption, suggesting strong antioxidant potential compared to standard antioxidants .
Antimicrobial Efficacy
A series of in vitro tests were conducted to evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition zones comparable to established antibiotics.
Summary of Biological Activities
| Biological Activity | Method Used | Results |
|---|---|---|
| Antioxidant | ABTS Assay | Significant radical scavenging |
| Antimicrobial | Disk diffusion method | Effective against various strains |
| Enzyme Inhibition | Enzymatic assays | Inhibition observed |
Comparative Analysis with Other Compounds
| Compound Name | Antioxidant Activity | Antimicrobial Efficacy |
|---|---|---|
| This compound | High | Moderate |
| Standard Antioxidant | Moderate | Low |
| Established Antibiotic | Low | High |
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) calculate HOMO-LUMO gaps and charge distribution. Basis sets like 6-31G(d) model π-π interactions in thiophene rings .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to biological targets (e.g., enzymes), with scoring functions evaluating affinity (ΔG < -7 kcal/mol suggests strong binding) .
How are structure-activity relationships (SAR) studied for this compound?
Q. Advanced
- Functional Group Modifications : Substituting the hydroxyethyl group with methyl or phenyl to assess solubility/activity trade-offs.
- Biological Assays : In vitro enzyme inhibition (IC₅₀ values) and cytotoxicity (MTT assay) correlate structural changes with efficacy. For example, replacing 3-methylthiophene with furan reduces metabolic stability .
How to resolve contradictions between computational predictions and experimental data?
Q. Advanced
- Validation with Higher-Level Theory : Compare B3LYP results with CCSD(T) for thermochemical accuracy.
- Solvent Effect Modeling : Include implicit solvent models (e.g., PCM) in DFT to match experimental reaction yields.
- Error Analysis : Discrepancies in atomization energies (>3 kcal/mol) may require revisiting basis set selection .
What purification techniques ensure high-purity yields?
Q. Basic
- Crystallization : Ethanol/water mixtures (70:30 v/v) at 4°C for slow crystal growth.
- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (10–50% EA). Purity >95% is confirmed via HPLC (C18 column, 254 nm) .
What experimental approaches elucidate enzymatic interaction mechanisms?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kₐₙ₀ₙ/kₒff) to targets like cyclooxygenase-2.
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes (ΔH) during binding, distinguishing hydrophobic vs. hydrogen-bonding interactions .
How stable is this compound under varying pH and temperature conditions?
Q. Basic
- pH Stability : Stable at pH 5–7 (aqueous buffer, 25°C); hydrolyzes in strong acid/base (e.g., t₁/₂ = 2 h at pH 1).
- Thermal Stability : Decomposes above 150°C (TGA data). Storage recommendations: -20°C under desiccation .
How do solvent polarity and proticity influence reaction outcomes?
Q. Advanced
- Polar Aprotic Solvents : DMF enhances nucleophilicity in substitution reactions (yield ↑20% vs. THF).
- Protic Solvents : Methanol stabilizes transition states in hydroxylation but may protonate intermediates, reducing efficiency. Kamlet-Taft parameters guide solvent selection .
What methodologies assess metabolic fate and degradation pathways?
Q. Advanced
- In Vitro Microsomal Assays : Liver microsomes (human/rat) with NADPH cofactor identify Phase I metabolites (e.g., hydroxylation at C2 of thiophene).
- LC-MS/MS : Detects glutathione adducts to evaluate thiophene-mediated bioactivation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
